2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid

Description

Properties

IUPAC Name |

2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O6/c1-12(2,3)20-10(18)14-7-8(9(16)17)15-11(19)21-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,19)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZLUXXCXDIIOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Characterization methods for Boc-Dap(Boc)-OH

An In-Depth Technical Guide to the Characterization of Nα,Nβ-di-Boc-L-2,3-diaminopropionic Acid

Abstract

Nα,Nβ-di-Boc-L-2,3-diaminopropionic acid, hereafter referred to as Boc-Dap(Boc)-OH, is a pivotal building block in modern peptide synthesis and drug development. Its unique structure, with both the alpha (α) and beta (β) amino groups protected by the acid-labile tert-butyloxycarbonyl (Boc) group, offers synthetic chemists precise control over subsequent derivatization pathways. The rigorous and unambiguous characterization of this reagent is not merely a quality control checkpoint; it is the foundation upon which the integrity of all subsequent synthetic work is built. This guide provides a comprehensive, field-tested framework for the multi-technique characterization of Boc-Dap(Boc)-OH, grounded in the principles of structural verification, purity assessment, and stability analysis. We will explore the causality behind method selection and provide detailed protocols for researchers, scientists, and drug development professionals.

The Imperative of Orthogonal Characterization

No single analytical technique can furnish a complete profile of a complex molecule like Boc-Dap(Boc)-OH. A robust characterization strategy relies on an orthogonal approach, wherein multiple techniques, each probing different molecular properties, are used to build a self-validating dossier of evidence. Mass spectrometry confirms the molecular weight, nuclear magnetic resonance spectroscopy elucidates the precise atomic structure, chromatography assesses purity, infrared spectroscopy verifies functional groups, and thermal analysis profiles stability. The convergence of data from these disparate methods provides the highest degree of confidence in the material's identity and quality.

The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized or procured batch of Boc-Dap(Boc)-OH.

An In-depth Technical Guide to Nα,Nβ-bis-Boc-L-2,3-diaminopropionic Acid: Properties, Reactivity, and Applications

Introduction

Nα,Nβ-bis-Boc-L-2,3-diaminopropionic acid is a non-canonical amino acid derivative that has become an indispensable tool in the fields of peptide chemistry, drug development, and materials science. Its unique structure, featuring two tert-butyloxycarbonyl (Boc) protecting groups on both the alpha (α) and beta (β) amino functionalities, provides chemists with exceptional control over synthetic pathways. This guide offers a comprehensive exploration of its chemical properties, reactivity, and critical applications, providing researchers and drug development professionals with the foundational knowledge required to leverage this versatile building block effectively.

The strategic placement of two acid-labile Boc groups allows for the selective and stepwise manipulation of the amino groups, making it a crucial component in the synthesis of complex peptides, peptidomimetics, and other bioactive molecules.[1][2] Its dicyclohexylammonium (DCHA) salt form is often utilized to enhance stability and improve handling characteristics, making it well-suited for a variety of laboratory applications.[1]

Molecular Structure and Physicochemical Properties

The core of Nα,Nβ-bis-Boc-L-2,3-diaminopropionic acid's utility lies in its molecular architecture. The presence of two bulky, hydrophobic Boc groups significantly influences its solubility, stability, and reactivity.

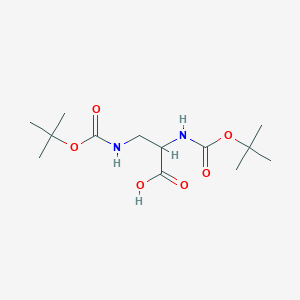

Caption: Molecular structure of Nα,Nβ-bis-Boc-L-2,3-diaminopropionic acid.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Synonyms | Boc-L-Dap(Boc)-OH, (S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid | [3] |

| CAS Number | 88971-40-8 | [3] |

| Molecular Formula | C₁₃H₂₄N₂O₆ | [3] |

| Molecular Weight | 304.34 g/mol | [3] |

| Appearance | White to off-white powder | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

| DCHA Salt CAS | 201472-68-6 | [1] |

| DCHA Salt Formula | C₁₃H₂₄N₂O₆·C₁₂H₂₃N | [1] |

| DCHA Salt MW | 485.63 g/mol | [1] |

| DCHA Salt Optical Rotation | [α]²²_D_ = +10 ± 2º (c=1 in MeOH) | [1] |

The dicyclohexylammonium (DCHA) salt form is frequently supplied to improve the compound's shelf-life and solubility in organic solvents commonly used in synthesis.[1]

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of Nα,Nβ-bis-Boc-L-2,3-diaminopropionic acid and the peptides into which it is incorporated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural verification.

-

¹H NMR: A key diagnostic signal is a strong singlet observed at approximately 1.4 ppm.[4] This peak corresponds to the 18 equivalent protons of the two tert-butyl groups on the Boc protectors, providing definitive evidence of their presence.

-

¹³C NMR: The carbon spectrum shows characteristic signals for the Boc groups, including the carbons of the methyl groups at ~28 ppm and the quaternary carbons at ~80 ppm.[4] The chemical shifts of the α- and β-carbons change upon peptide bond formation, which can be used to confirm successful incorporation into a peptide chain.[4]

Protocol: 1D NMR Analysis

-

Sample Preparation: Accurately weigh ~5 mg of the compound.

-

Dissolution: Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.

-

Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H NMR signals to confirm proton ratios and identify the characteristic Boc group singlet.[4]

High-Performance Liquid Chromatography (RP-HPLC)

Reverse-Phase HPLC is the standard method for assessing the purity of the amino acid derivative and subsequent peptides. The two hydrophobic Boc groups lend themselves to excellent resolution on C18 columns.[4]

Protocol: Analytical RP-HPLC for Purity Assessment

-

Sample Preparation: Create a 1 mg/mL stock solution by dissolving the sample in a mixture of 95% water / 5% acetonitrile / 0.1% TFA.[4] Filter through a 0.22 µm syringe filter into an HPLC vial.[4]

-

Instrumentation & Conditions:

-

Instrument: Standard HPLC or UPLC system with a UV detector.[4]

-

Column: Analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm).[4]

-

Solvent A: 0.1% (v/v) TFA in HPLC-grade water.[4]

-

Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: 214 nm (for the peptide backbone).[4]

-

Gradient: Optimize based on hydrophobicity, typically 5% to 95% Solvent B over 30 minutes.[4]

-

-

Data Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total peak area, multiplied by 100.[4]

Caption: Experimental workflow for RP-HPLC purity analysis.

Chemical Reactivity and Synthetic Applications

The synthetic utility of Nα,Nβ-bis-Boc-L-2,3-diaminopropionic acid is dictated by the reactivity of its protected amino groups and its single carboxylic acid function.

Boc Group Deprotection

The Boc group is a cornerstone of modern peptide synthesis due to its stability under a wide range of conditions and its clean, efficient removal under acidic conditions.[5] The standard method for Boc cleavage is treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[5][6]

The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which is scavenged to prevent side reactions. The resulting carbamic acid is unstable and decomposes to release the free amine and carbon dioxide.

Protocol: Standard Boc Deprotection

-

Reaction Setup: Dissolve the N-Boc protected compound in a suitable organic solvent, such as dichloromethane (DCM) or chloroform.[5][6]

-

Acid Addition: Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 or 1:4 ratio with the solvent (e.g., 25-50% TFA in DCM).[6][7]

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[5][7]

-

Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA. The resulting amine salt can often be precipitated by adding diethyl ether.[6]

Causality: The use of a strong acid like TFA is critical because it can efficiently protonate the Boc group, initiating its cleavage. DCM is a preferred solvent as it is relatively inert and effectively solubilizes both the starting material and the reagents. For substrates sensitive to strong acid, milder conditions or alternative deprotection strategies may be necessary.[7]

Caption: General workflow for acid-mediated Boc deprotection.

Peptide Coupling Reactions

Once deprotected, the free amino groups of the diaminopropionic acid backbone are available for peptide bond formation. The carboxylic acid of an incoming N-protected amino acid must first be activated to facilitate the reaction. This is typically achieved using carbodiimide-based coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[8]

The ability to selectively deprotect one Boc group while the other remains, or to remove both simultaneously, allows for the creation of branched or uniquely functionalized peptides, making this reagent a key building block.[1][9][10]

Key Applications in Research and Development

The unique bifunctional and stereochemically defined nature of Nα,Nβ-bis-Boc-L-2,3-diaminopropionic acid makes it invaluable across several scientific domains.

-

Peptide Synthesis: It serves as a foundational building block for synthesizing peptides with unnatural backbones, cyclic peptides, and branched structures. This allows for the creation of novel molecules with tailored biological activities.[1][9][10]

-

Drug Development: The compound is crucial in medicinal chemistry for designing peptide-based therapeutics.[2][11] Incorporating this residue can enhance stability against enzymatic degradation, improve receptor binding, and modulate pharmacokinetic properties. It is also used in creating targeted drug delivery systems.[1][10]

-

Bioconjugation: It is employed in bioconjugation processes, where the amino groups can be functionalized to attach peptides to other biomolecules, surfaces, or imaging agents, which is critical for diagnostics and targeted therapies.[2][10]

-

Materials Science: Researchers are exploring its use in the development of novel biomaterials, such as hydrogels and functionalized polymers, for applications in tissue engineering and regenerative medicine.[11][12]

Conclusion

Nα,Nβ-bis-Boc-L-2,3-diaminopropionic acid is more than a simple protected amino acid; it is a sophisticated synthetic intermediate that provides a gateway to molecular complexity. Its well-defined chemical properties, predictable reactivity, and the robust protocols for its use and characterization have cemented its role as a critical component in the modern chemist's toolkit. A thorough understanding of its behavior, particularly the nuances of Boc group manipulation, is essential for leveraging its full potential in the pursuit of innovative therapeutics and advanced materials.

References

-

J&K Scientific. (n.d.). Na,b-Bis-Boc-L-2,3-diaminopropionic acid dicyclohexylammonium salt. Retrieved from [Link]

-

Organic Chemistry Portal. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Org. Lett., 6, 213-215. Retrieved from [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boc-Dap-OH. PubChem Compound Database. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). N-alpha-Fmoc-N-beta-Boc-L-2,3-diaminopropanoic acid. Retrieved from [Link]

-

Molecules. (n.d.). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Retrieved from [Link]

-

Chem-Space. (n.d.). Nβ-Boc-L-2,3-diaminopropionic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Retrieved from [Link]

-

Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

-

ResearchGate. (2015). Deprotection of N-Boc group present in amino acids and other derivatives. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. reddit.com [reddit.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. chemimpex.com [chemimpex.com]

- 10. jk-sci.com [jk-sci.com]

- 11. chemimpex.com [chemimpex.com]

- 12. chemimpex.com [chemimpex.com]

Chiral synthesis of (S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid

An In-depth Technical Guide to the Chiral Synthesis of (S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid, commonly referred to as Nα,Nβ-di-Boc-L-diaminopropionic acid or Boc-Dap(Boc)-OH, is a non-proteinogenic amino acid derivative of significant value in medicinal chemistry and peptide science.[1] Its structure, featuring two amino groups protected with orthogonal tert-butyloxycarbonyl (Boc) groups, makes it a versatile building block for the synthesis of complex peptides, peptidomimetics, and other bioactive molecules.[2][3] This guide provides a comprehensive overview of scientifically robust and field-proven strategies for the chiral synthesis of this important compound, with a focus on the chemical logic underpinning these methodologies, detailed experimental protocols, and the practical considerations essential for successful implementation in a research and development setting.

Introduction: The Strategic Importance of Boc-Dap(Boc)-OH

The unique structural motif of (S)-2,3-diaminopropanoic acid (L-Dap) is a cornerstone of numerous natural products, including the bleomycin family of antitumor antibiotics.[4] In synthetic applications, the orthogonally protected derivative, Boc-Dap(Boc)-OH, serves as a critical linker and conformational constraint in peptide design. The two Boc-protected amines allow for selective deprotection and functionalization, enabling the construction of branched, cyclic, or otherwise modified peptide architectures that can exhibit enhanced biological activity, stability, and receptor selectivity.[2][5]

The choice of the tert-butyloxycarbonyl (Boc) group is strategic; it is stable under a wide range of conditions, particularly basic and nucleophilic environments, but is readily cleaved under mildly acidic conditions, such as with trifluoroacetic acid (TFA).[6][7][8] This acid-lability provides an orthogonal protection strategy when paired with base-labile groups like Fmoc or hydrogenolysis-labile groups like Cbz, which is fundamental to modern solid-phase peptide synthesis (SPPS).[2][6]

Physicochemical & Structural Data

A clear understanding of the target molecule's properties is paramount for its synthesis, purification, and application.

| Property | Value | References |

| IUPAC Name | (2S)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [9][10] |

| Molecular Formula | C₁₃H₂₄N₂O₆ | [9] |

| Molecular Weight | 304.34 g/mol | [9] |

| Appearance | White to off-white solid | [2] |

| Melting Point | ~210 °C (with decomposition) | [2] |

| Optical Rotation ([α]²⁰/D) | +5.5 ± 1°, c = 1% in methanol:water (1:1) | [2] |

| CAS Number | 88971-40-8 | [9][10] |

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of enantiomerically pure Boc-Dap(Boc)-OH relies on establishing the (S)-stereocenter at the α-carbon. This can be achieved through several robust strategies, primarily by utilizing the chiral pool of natural amino acids or by employing asymmetric catalysis.

Strategy 1: Synthesis from L-Serine (Chiral Pool Approach)

This is arguably the most common and intuitive route, leveraging the readily available and inexpensive chiral starting material, L-Serine.[11] The core transformation involves the conversion of the C3 hydroxyl group into a protected amino group.

Causality and Rationale: The logic here is to use the pre-existing stereocenter of L-serine and perform a series of high-yielding transformations on the side chain that do not affect the chirality at the α-carbon. The key steps are the activation of the primary alcohol, nucleophilic substitution with an azide, reduction to the primary amine, and subsequent protection.

Workflow Diagram:

Caption: Workflow for the synthesis of Boc-Dap(Boc)-OH from L-Serine.

Strategy 2: Synthesis from L-Aspartic Acid (Rearrangement Approach)

This alternative chiral pool strategy begins with L-aspartic acid and utilizes a Curtius rearrangement to convert the side-chain carboxylic acid into the β-amino group.[3]

Causality and Rationale: This elegant method transforms the β-carboxyl group into a β-amino group with retention of configuration. The key is the formation of an acyl azide which, upon heating, rearranges to an isocyanate that can be trapped by an alcohol or water.[3] This route is highly efficient and provides an alternative to the direct use of azide as a nucleophile.[3]

Key Transformation: N(α)-Boc-Asp(OBn)-OH is converted to its mixed anhydride, then to an acyl azide. The subsequent Curtius rearrangement and trapping of the isocyanate with benzyl alcohol yields an N(β)-Cbz protected intermediate, which can then be manipulated to install the final Boc group.[3]

Strategy 3: Asymmetric Catalysis

For large-scale synthesis or when exploring novel analogs, catalytic asymmetric methods offer high efficiency and enantioselectivity.[12] A prominent example is the asymmetric hydrogenation of a prochiral enamide precursor.[13]

Causality and Rationale: This approach builds the chiral center from an achiral substrate using a chiral catalyst. An α,β-diamidoacrylate is synthesized and then subjected to hydrogenation using a chiral transition metal complex (e.g., Rhodium-DuPhos).[13] The chiral ligand environment of the metal catalyst forces the hydrogen to add to one specific face of the double bond, thereby generating the desired (S)-enantiomer with high fidelity.[13] While requiring more complex starting materials and catalysts, this method is powerful for achieving high enantiomeric excess.

Detailed Experimental Protocols

The following protocols are presented as a robust baseline for laboratory synthesis. Researchers should always first consult primary literature and perform appropriate risk assessments.

Protocol 4.1: Boc Protection of an Amine

This is a general and highly reliable procedure for introducing the Boc protecting group.[8][14]

-

Dissolution: Dissolve the amine substrate (1.0 eq) in a suitable solvent mixture, such as 1:1 Dioxane:Water or THF:Water.

-

Base Addition: Add a base such as sodium bicarbonate (NaHCO₃, 2.0 eq) or triethylamine (TEA, 1.5 eq) to the solution.

-

Reagent Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 - 1.2 eq) portion-wise or as a solution in the reaction solvent.

-

Reaction: Stir the mixture vigorously at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and perform an extraction with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography if necessary.

Protocol 4.2: Synthesis of Boc-Dap(Boc)-OH from N-Boc-L-Serine

This multi-step protocol is an adaptation of established literature procedures.[4]

Step A: Activation of the Hydroxyl Group (Mesylation)

-

Dissolve N-Boc-L-Serine (1.0 eq)[15] in anhydrous Dichloromethane (DCM) and cool to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM. Dry the organic phase over Na₂SO₄, filter, and concentrate to yield the crude mesylate, which is often used directly in the next step.

Step B: Azide Displacement

-

Dissolve the crude mesylate from Step A in Dimethylformamide (DMF).

-

Add sodium azide (NaN₃, 3.0 eq) and heat the mixture to 60-80 °C.

-

Stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layers extensively with water and brine to remove DMF and residual azide.

-

Dry over Na₂SO₄, filter, and concentrate to yield the crude β-azido derivative.

Step C: Azide Reduction

-

Dissolve the crude β-azido compound in methanol or ethanol.

-

Add Palladium on carbon (10% Pd/C, ~5 mol%) to the solution.

-

Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator at ~50 psi) for 4-16 hours.[16]

-

Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate to yield the crude (S)-2-(tert-butoxycarbonylamino)-3-aminopropanoic acid.

Step D: Final Boc Protection

-

Subject the crude product from Step C to the general Boc protection protocol described in 4.1 .

-

After work-up, the final product, (S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid, can be purified by recrystallization or flash chromatography to achieve high purity.

Orthogonal Deprotection Logic

The utility of having two identical Boc groups is for situations where both amines are to be deprotected simultaneously. For selective functionalization, orthogonally protected versions like Fmoc-Dap(Boc)-OH are synthesized.[5] The diagram below illustrates the principle.

Caption: Orthogonal deprotection strategy for Fmoc-Dap(Boc)-OH.

Conclusion

The chiral synthesis of (S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid is a well-established process that is crucial for advancing peptide chemistry and drug development. The choice of synthetic route—whether from the chiral pool of L-serine and L-aspartic acid or via asymmetric catalysis—depends on factors such as scale, cost, and available resources. The methodologies detailed in this guide are rooted in fundamental principles of organic chemistry and have been validated extensively in the field. By understanding the causality behind each transformation, researchers can confidently and efficiently produce this versatile building block for their scientific endeavors.

References

- Davies, S. G., & Ichihara, O. (1997). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. ChemInform.

- Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews.

- BenchChem. (2025). An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications. BenchChem Technical Guides.

- Córdova, A., Notz, W., Zhong, G., Betancort, J. M., & Barbas III, C. F. (2002). Asymmetric Synthesis of Quaternary α- and β-Amino Acids and β-Lactams via Proline-Catalyzed Mannich Reactions with Branched Aldehyde Donors. Organic Letters.

- Davies, S. G., & Ichihara, O. (1996). Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates. Journal of the Chemical Society, Perkin Transactions 1.

- Maji, B., & List, B. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. ACS Publications.

- MedChemExpress. Boc-Dap(Boc)-OH. Product Page.

- Fisher Scientific. Amine Protection / Deprotection. Technical Resources.

- Sigma-Aldrich. Boc-Dap-OH. Product Page.

- Organic Chemistry Portal. Boc-Protected Amino Groups. Protection Groups.

- BenchChem. (2025). Application Notes and Protocols: Conditions for Boc Deprotection of Mal-Dap(Boc) DCHA Conjugates. BenchChem Application Notes.

- Czekster, C. M., et al. (2016). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. PMC - NIH.

- Ordóñez, M., et al. (2017). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. MDPI.

- Aapptec Peptides. Fmoc-Dap(Boc)-OH. Product Page.

- Głowacka, I. E., et al. (2018). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI.

- Chagraoui, A., et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH.

- Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Chemistry Portal.

- D'Adamio, G., et al. (2018). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. MDPI.

- Burk, M. J., et al. (1995). Highly Enantioselective Synthesis of α,β-Diaminopropanoic Acid Derivatives Using a Catalytic Asymmetric Hydrogenation Approach. The Journal of Organic Chemistry - ACS Publications.

- Sigma-Aldrich. Boc-Dap-OH ≥98.0% TLC. Product Page.

- PubChem. (S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid. PubChem Database.

- Sigma-Aldrich. (S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid. Product Page.

- Sigma-Aldrich. Boc-Ser-OH. Product Page.

- TargetMol. L-Serine. Product Page.

- Wang, T., et al. (2025). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. NIH.

- AK Scientific. Chiral Synthesis. Product Catalog.

- Fisher Scientific. N-(tert-Butoxycarbonyl)-L-serine. Product Page.

- Aota, Y., Kano, T., & Maruoka, K. (2019). Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides. Journal of the American Chemical Society.

- Iizuka, T., et al. (2020). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection. MDPI.

Sources

- 1. Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. peptide.com [peptide.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid | C13H24N2O6 | CID 2755947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. L-Serine | Endogenous Metabolite | TargetMol [targetmol.com]

- 12. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Amine Protection / Deprotection [fishersci.co.uk]

- 15. N-(tert-Butoxycarbonyl)-L-serine 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 2,3-Bis((tert-butoxycarbonyl)amino)propanoic Acid in Organic Solvents

Executive Summary

2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid, a key building block in synthetic chemistry, presents unique solubility challenges and opportunities. This guide provides a comprehensive analysis of the physicochemical properties governing its solubility in organic solvents. By detailing both theoretical principles and robust experimental protocols, this document equips researchers with the necessary tools to effectively select solvents and quantify solubility, ensuring procedural integrity and enhancing research outcomes in peptide synthesis and drug development.

Introduction: The Role of this compound in Modern Synthesis

This compound is a derivative of 2,3-diaminopropanoic acid, where both amino groups are protected by tert-butoxycarbonyl (Boc) groups.[1][2] This protection strategy is fundamental in peptide synthesis and the broader field of organic chemistry, as it allows for the selective reaction of other functional groups.[] The Boc groups are stable under many reaction conditions but can be readily removed with acid, making them an invaluable tool for multistep syntheses.[4]

The solubility of this compound is a critical parameter that dictates its handling, reaction kinetics, and purification. A thorough understanding of its behavior in various organic solvents is paramount for developing efficient and scalable synthetic processes, particularly in the pharmaceutical industry where Good Manufacturing Practices (GMP) require well-defined and controlled procedures.[5]

Physicochemical Properties and Their Impact on Solubility

The solubility of this compound is governed by the interplay of its distinct structural features:

-

Molecular Formula : C₁₃H₂₄N₂O₆[1]

-

The Carboxylic Acid Group (-COOH) : This is a polar, hydrophilic functional group capable of acting as a hydrogen bond donor and acceptor. Its presence suggests potential solubility in polar solvents.

-

The Boc Protecting Groups (-C(CH₃)₃OCO-) : These two groups are bulky and nonpolar (lipophilic). They significantly increase the molecule's size and hydrocarbon character, which favors solubility in nonpolar organic solvents.[]

-

Amide Linkages (-NH-CO-) : These linkages have some polar character and can participate in hydrogen bonding.

The overall solubility profile is a direct consequence of the balance between the polar carboxylic acid moiety and the nonpolar Boc groups. The fundamental principle of "like dissolves like" is the primary guide for predicting solubility.[6][7] This principle states that substances with similar polarities are more likely to be soluble in one another.

Theoretical Solubility Profile in Common Organic Solvents

Based on the compound's structure, we can predict its likely solubility in different classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol) : These solvents can engage in hydrogen bonding with the carboxylic acid group. However, the bulky, nonpolar Boc groups may limit high solubility. Moderate solubility is generally expected. Studies on similar amino acid derivatives have shown that solubility tends to decrease as the hydrophobicity of the alcohol solvent increases (e.g., from methanol to propanol).[8]

-

Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF)) : These solvents are polar but do not donate hydrogen bonds. They are often excellent solvents for a wide range of organic molecules. DMF and DMSO are particularly effective at solvating polar and nonpolar moieties, making them strong candidates for dissolving this compound.

-

Nonpolar Solvents (e.g., Hexane, Toluene) : The presence of the polar carboxylic acid group will likely make the compound poorly soluble in these solvents. The nonpolar character of the Boc groups is insufficient to overcome the polarity of the acid function.

-

Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform) : These solvents have intermediate polarity and are often effective at dissolving compounds with both polar and nonpolar features. Good solubility is anticipated in DCM and chloroform, which are common solvents for peptide synthesis.

Experimental Protocol for Determining Solubility

To ensure scientific rigor, a standardized experimental procedure is essential for determining solubility. The isothermal equilibrium "shake-flask" method is a widely accepted and recommended approach.[9]

Objective:

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or test tubes with screw caps[10]

-

Analytical balance

-

Vortex mixer and orbital shaker with temperature control[9]

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification

Step-by-Step Methodology:

-

Preparation of Saturated Solution: a. Add an excess amount of the solid compound to a vial. This ensures that a saturated solution is formed. b. Add a known volume of the selected organic solvent to the vial.[10] c. Tightly cap the vial to prevent solvent evaporation.

-

Equilibration: a. Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C ± 1°C). b. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7] The solution and excess solid should be in constant contact.[9]

-

Sample Collection and Preparation: a. After equilibration, allow the vial to stand undisturbed for at least one hour to let the excess solid settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Quantification: a. Prepare a series of standard solutions of the compound in the same solvent with known concentrations. b. Analyze both the standard solutions and the filtered sample solution using a validated analytical method like HPLC. c. Construct a calibration curve from the standard solutions. d. Determine the concentration of the compound in the filtered sample by interpolating from the calibration curve. This concentration represents the equilibrium solubility.

The following diagram illustrates the workflow for this experimental protocol.

Sources

- 1. (S)-2,3-Bis((tert-butoxycarbonyl)amino)propanoic acid | C13H24N2O6 | CID 2755947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C13H24N2O6 | CID 4589031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Good Laboratory Practices vs. Good Manufacturing Practices: What's the Difference? - Eurofins USA [eurofinsus.com]

- 6. chem.ws [chem.ws]

- 7. m.youtube.com [m.youtube.com]

- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 9. who.int [who.int]

- 10. researchgate.net [researchgate.net]

The Strategic Scaffold: A Technical Guide to the Discovery and Application of Orthogonally Protected Di-Amino Acids

Abstract

The precise molecular architecture of therapeutic peptides and complex organic molecules hinges on the strategic manipulation of reactive functional groups. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and application of orthogonally protected di-amino acids. We will delve into the foundational principles of peptide chemistry that necessitated the development of protecting groups, chart the evolution of orthogonal protection strategies, and provide detailed methodologies for the synthesis and utilization of these critical building blocks. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of orthogonally protected di-amino acids in their synthetic endeavors.

The Genesis of Control: The Imperative for Protecting Groups in Peptide Synthesis

The synthesis of peptides, the assembly of amino acids into a defined sequence, is a cornerstone of chemical biology and drug discovery. Each amino acid possesses at least two reactive moieties: an α-amino group and an α-carboxyl group. Unchecked, these functional groups would react indiscriminately, leading to a chaotic mixture of oligomers and undesirable side products. The imperative to control the formation of the peptide bond, the amide linkage between the carboxyl group of one amino acid and the amino group of another, gave rise to the concept of "protecting groups."[1][2]

An ideal protecting group acts as a temporary shield for a reactive functional group, rendering it inert to specific reaction conditions while the desired chemical transformation occurs elsewhere in the molecule.[3] This "shield" must be readily introduced, stable during the coupling reaction, and, crucially, removable under conditions that do not compromise the newly formed peptide bond or other sensitive functionalities within the growing peptide chain.[4]

The early days of peptide synthesis were marked by the pioneering work of chemists who developed the first generation of protecting groups. The benzyloxycarbonyl (Cbz or Z) group , introduced by Bergmann and Zervas, was a significant breakthrough, allowing for the controlled synthesis of small peptides.[2] However, its removal typically required harsh conditions like catalytic hydrogenolysis, limiting its applicability to more complex molecules.

The advent of the tert-butoxycarbonyl (Boc) group by Louis A. Carpino in the late 1950s represented a major leap forward.[] The Boc group's lability to acid provided a milder deprotection method, greatly expanding the scope of peptide synthesis. This set the stage for one of the most transformative innovations in the field: solid-phase peptide synthesis.

A Paradigm Shift: Merrifield's Solid-Phase Peptide Synthesis and the Dawn of Orthogonality

In the early 1960s, R. Bruce Merrifield revolutionized peptide synthesis with his invention of Solid-Phase Peptide Synthesis (SPPS) , an achievement for which he was awarded the Nobel Prize in Chemistry in 1984.[6][7][8] Merrifield's ingenious approach involved anchoring the C-terminal amino acid to an insoluble polymer support (resin).[9] This allowed for the sequential addition of amino acids with the growing peptide chain remaining attached to the solid support. The key advantage of this method was the ability to use large excesses of reagents to drive reactions to completion, with purification at each step simplified to a mere washing of the resin.[9]

The initial SPPS strategies primarily utilized the Boc group for temporary protection of the α-amino group and benzyl-based groups for side-chain protection.[10] While effective, this "Boc/Bzl" strategy was not truly orthogonal, as both types of protecting groups were removed by acid, albeit at different concentrations.[11] This lack of true orthogonality could lead to the premature removal of side-chain protecting groups during the repetitive acid-mediated deprotection of the α-amino group, resulting in unwanted side reactions and impurities, especially in the synthesis of long peptides.

This challenge highlighted the need for a truly orthogonal protection strategy , where different classes of protecting groups could be removed under distinct and non-interfering chemical conditions.[11] This concept is the bedrock of modern, complex organic synthesis.

The breakthrough in orthogonal SPPS came with the development of the 9-fluorenylmethyloxycarbonyl (Fmoc) group , also by Louis A. Carpino, in 1970.[3][12] The Fmoc group is stable to acid but readily cleaved by a mild base, typically a solution of piperidine in an organic solvent.[] This discovery enabled the now-ubiquitous Fmoc/tBu strategy , where the Fmoc group provides temporary α-amino protection, and acid-labile tert-butyl (tBu)-based groups protect the side chains.[10][11] This combination allows for the selective removal of the Fmoc group at each cycle of peptide elongation without affecting the side-chain protection, which is then removed in a final acid cleavage step along with the cleavage of the peptide from the resin.[13]

The Rise of Di-Amino Acids: Versatile Scaffolds for Complexity

With robust orthogonal protection strategies in hand, chemists could turn their attention to creating more complex peptide architectures beyond simple linear chains. This led to a growing interest in di-amino acids , which possess two amino groups. These versatile building blocks serve as critical branching points for the synthesis of:

-

Branched and Dendrimeric Peptides: Mimicking post-translationally modified proteins or creating multivalent ligands for enhanced receptor binding.

-

Cyclic Peptides: Constraining the peptide backbone to increase metabolic stability, receptor affinity, and cell permeability.

-

Peptide Conjugates: Attaching moieties such as lipids, carbohydrates, or fluorescent labels to specific sites on a peptide.

The most commonly utilized di-amino acids in this context are derivatives of lysine, ornithine, 2,4-diaminobutanoic acid (Dab), and 2,3-diaminopropionic acid (Dap).[12][14] The key to their successful application lies in the orthogonal protection of their two amino groups . This allows for the selective deprotection and elaboration of one amino group while the other remains shielded, providing precise control over the synthetic route.

A quintessential example of an orthogonally protected di-amino acid is Fmoc-Lys(Boc)-OH .[9][15] Here, the α-amino group is protected with the base-labile Fmoc group, allowing its incorporation into the growing peptide chain via standard SPPS. The ε-amino group on the side chain is protected with the acid-labile Boc group. This orthogonal arrangement enables the ε-amino group to be deprotected at a later stage for side-chain modification, such as branching or cyclization, without affecting the peptide backbone.

Synthesis of Orthogonally Protected Di-Amino Acids: A Technical Overview

The synthesis of orthogonally protected di-amino acids is a critical aspect of their application. Several synthetic strategies have been developed, often starting from readily available amino acid precursors.

Synthesis of Orthogonally Protected 2,3-Diaminopropionic Acid (Dap)

A common route to orthogonally protected Dap involves the use of a Curtius rearrangement starting from a protected aspartic acid derivative.[7][8] This method is cost-effective and allows for the introduction of different protecting groups.

Protocol: Synthesis of Nα-Boc-Nβ-Cbz-L-Dap [7]

-

Starting Material: Commercially available Nα-Boc-L-Asp(OBn)-OH.

-

Activation: The side-chain carboxylic acid is converted to an acyl azide. This is typically achieved by forming a mixed anhydride with a chloroformate, followed by reaction with sodium azide.

-

Curtius Rearrangement: The acyl azide is heated, leading to the loss of nitrogen gas and the formation of an isocyanate intermediate.

-

Trapping of the Isocyanate: The isocyanate is then reacted with benzyl alcohol to form the Cbz-protected β-amino group.

-

Work-up and Purification: The final product is purified by standard chromatographic techniques.

Synthesis of Orthogonally Protected 2,4-Diaminobutanoic Acid (Dab)

A similar strategy can be employed for the synthesis of orthogonally protected Dab, starting from a protected glutamic acid derivative.[14]

Protocol: Synthesis of Fmoc-Dab(Boc)-OH [14]

-

Starting Material: Fmoc-L-Glu-OtBu.

-

Side-Chain Carboxyl Activation: The side-chain carboxyl group is converted to an acyl azide via a mixed anhydride method.

-

Curtius Rearrangement and Trapping: The acyl azide undergoes a Curtius rearrangement, and the resulting isocyanate is trapped with tert-butanol to form the Boc-protected δ-amino group.

-

Deprotection of C-terminal Ester: The C-terminal tert-butyl ester is selectively removed under acidic conditions to yield the final product.

Applications in Drug Discovery and Chemical Biology

The ability to synthesize complex peptide architectures using orthogonally protected di-amino acids has had a profound impact on drug discovery and chemical biology.

-

Peptide-Based Therapeutics: Many modern peptide drugs incorporate non-natural amino acids and complex structures to enhance their therapeutic properties. Orthogonally protected di-amino acids are instrumental in creating these next-generation therapeutics, for example, in the development of GLP-1 analogues for the treatment of diabetes.

-

Combinatorial Libraries: The use of orthogonally protected di-amino acids in SPPS allows for the generation of large combinatorial libraries of branched or cyclic peptides.[6] These libraries can be screened for high-affinity binders to specific biological targets, accelerating the drug discovery process.

-

Molecular Probes: By attaching fluorescent dyes, biotin, or other reporter molecules to the side chains of di-amino acids, researchers can create sophisticated molecular probes to study biological processes in real-time.[9]

Conclusion and Future Outlook

The journey from the early struggles of peptide synthesis to the sophisticated control offered by orthogonal protection strategies is a testament to the ingenuity of organic chemists. The development and application of orthogonally protected di-amino acids represent a significant milestone in this journey, providing the tools to construct molecules of increasing complexity and functionality. As our understanding of biological systems deepens, the demand for precisely engineered molecules will continue to grow. The principles and methodologies outlined in this guide will undoubtedly continue to be central to the design and synthesis of the next generation of peptide-based therapeutics, diagnostics, and research tools.

References

-

Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic letters, 6(2), 213–215. [Link]

-

Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [Link]

-

Babu, V. V. S., & Ananda, K. (2006). Practical and Efficient Synthesis of Orthogonally Protected α‐2,3‐Diaminopropionic Acid (2,3‐Dap), 2,4‐Diaminobutanoic Acid (2,4‐Dab), and their N‐Methylated Derivatives. Synthetic Communications, 36(22), 3345-3354. [Link]

-

Gokulan, K., & Khosla, C. (2001). Facile synthesis of orthogonally protected amino acid building blocks for combinatorial N-backbone cyclic peptide chemistry. Journal of peptide research, 57(4), 277–291. [Link]

-

Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic letters, 6(2), 213–215. [Link]

-

Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters. [Link]

-

Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. PubMed. [Link]

-

Albericio, F., et al. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. [Link]

-

MDPI. (2024). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. ResearchGate. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Fmoc Amino Acids. (n.d.). Understanding the Chemistry of Fmoc-D-Lys(Boc)-OH in Synthesis. [Link]

-

Devaraj, N. K., & Weissleder, R. (2014). Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis. PubMed Central. [Link]

-

Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. [Link]

-

Semantic Scholar. (n.d.). Orthogonally protected sugar diamino acids as building blocks for linear and branched oligosaccharide mimetics. [Link]

-

Hymel, D., et al. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. RSC Publishing. [Link]

-

Conda-Sheridan, M. (2020). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. [Link]

-

MDPI. (2018). Design, Synthesis, and Utility of Defined Molecular Scaffolds. [Link]

-

ResearchGate. (n.d.). Double reductive alkylation of N a -protected diamino acids with... [Link]

-

SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.

- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.

- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

-

The Nobel Prize in Chemistry 1984. (n.d.). NobelPrize.org. [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.

Sources

- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 4. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chempep.com [chempep.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. nbinno.com [nbinno.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]

A Senior Application Scientist's Guide to Nα,Nβ-Bis(tert-butoxycarbonyl)-L-diaminopropionic Acid (Boc-Dap(Boc)-OH)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of peptide chemistry and therapeutic design, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for modulating structure, enhancing stability, and introducing novel functionality. Among these, L-2,3-diaminopropionic acid (Dap) offers a unique scaffold due to its bifunctional nature, possessing both an α-amino and a β-amino group. This allows for site-specific modifications such as cyclization, branching, or the attachment of functional moieties like labels or drug payloads.

The successful integration of Dap into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) hinges on a meticulous orthogonal protection strategy. Nα,Nβ-Bis(tert-butoxycarbonyl)-L-diaminopropionic acid, commonly abbreviated as Boc-Dap(Boc)-OH, is a key derivative in this context. With both amino groups shielded by the acid-labile tert-butyloxycarbonyl (Boc) group, it serves as a stable building block. While fully protected, its primary utility emerges in synthetic schemes where one Boc group is selectively removed to enable further derivatization, or it is used in concert with other orthogonally protected Dap derivatives. This guide provides a comprehensive overview of the commercial availability, core properties, and strategic applications of Boc-Dap(Boc)-OH and its related derivatives, offering field-proven insights for its effective use in research and development.

Physicochemical Properties and Structural Identity

A precise understanding of a reagent's properties is fundamental to its successful application. Boc-Dap(Boc)-OH is a white to off-white powder, and its dicyclohexylammonium (DCHA) salt form is often used to improve handling and stability.[1]

| Property | Data | Source |

| Chemical Name | Nα,Nβ-Bis(tert-butoxycarbonyl)-L-diaminopropionic acid | Chem-Impex[1] |

| Synonyms | Boc-L-Dap(Boc)-OH | Chem-Impex[1] |

| CAS Number | 201472-68-6 (for DCHA salt) | Chem-Impex[1], Sigma-Aldrich |

| Molecular Formula | C13H24N2O6 | Sigma-Aldrich |

| Molecular Weight | 304.34 g/mol (Free Acid) / 485.66 g/mol (DCHA salt) | MedChemExpress[2], Sigma-Aldrich |

| Purity (Typical) | ≥95.0% - ≥98% (HPLC) | Sigma-Aldrich, Chem-Impex[1] |

| Storage Conditions | 0 - 8 °C | Chem-Impex[1] |

Commercial Availability and Sourcing

Securing high-purity reagents is a critical first step for any synthetic workflow. Boc-Dap(Boc)-OH and its orthogonally protected variants are available from several reputable chemical suppliers. When selecting a supplier, researchers should consider not only purity but also the availability of technical data sheets, certificates of analysis, and responsive technical support. The dicyclohexylammonium (DCHA) salt is a common commercial form, enhancing the stability and handling of the compound.[1]

| Supplier | Product Name | CAS Number | Purity | Notes |

| Sigma-Aldrich (Merck) | Boc-Dap(Boc)-OH (dicyclohexylammonium) salt | 201472-68-6 | ≥95.0% (HPLC) | A widely cited source for research-grade amino acids. |

| Chem-Impex International | Nα,β-Bis-Boc-L-2,3-diaminopropionic acid dicyclohexylammonium salt | 201472-68-6 | ≥98% (HPLC) | Provides detailed specifications and application notes.[1] |

| MedChemExpress | Boc-Dap(Boc)-OH | HY-W047799 (Cat. No.) | Not specified | Supplier for bioactive molecules and research chemicals.[2] |

| AAPPTec | Fmoc-D-Dap(Boc)-OH | 198544-42-2 | Lot-specific | Specialist in peptides, resins, and reagents for peptide synthesis.[3] |

| BLD Pharm | Fmoc-Dap(Boc)-OH | 162558-25-0 | Lot-specific | Global supplier of research chemicals and intermediates.[4] |

Note: The table includes related, orthogonally protected Dap derivatives like Fmoc-Dap(Boc)-OH, which are often more directly applicable in standard SPPS workflows than the di-Boc variant.

Applications in Peptide Synthesis and Drug Discovery

The unique structure of diaminopropionic acid makes it a valuable component in designing peptides with tailored properties. The β-amino group provides a secondary point for modification, distinct from the primary peptide backbone.

-

Branched and Cyclic Peptides: Dap derivatives are instrumental in creating branched peptides or for on-resin cyclization. For instance, an orthogonally protected derivative like Fmoc-Dap(Boc)-OH allows for the selective deprotection of the β-amino group (via acid treatment to remove Boc) after its incorporation into the peptide chain, enabling the synthesis of a new peptide chain from the side chain.[5]

-

Peptidomimetics and Drug Conjugation: The Dap side chain can serve as a linker to attach other molecules, such as small molecule drugs, imaging agents, or polyethylene glycol (PEG), to enhance therapeutic properties like bioavailability and serum stability.[1][6]

-

Modulating Biological Activity: Replacing canonical amino acids like lysine with Dap can alter a peptide's conformation and charge distribution, which can fine-tune its biological activity and receptor-binding affinity.[7] This strategy has been used in the development of antimicrobial peptides and enzyme inhibitors.[8][9]

-

Nucleopeptide Assembly: Dap-based building blocks have been used to assemble novel cationic nucleopeptides capable of interacting with DNA and RNA, demonstrating high resistance to enzymatic degradation.[10][11]

Experimental Protocol: Incorporation of a Dap Residue via Boc-SPPS

The following protocol outlines the manual incorporation of a Dap residue into a peptide sequence using a Boc-based Solid-Phase Peptide Synthesis (SPPS) strategy. This workflow is foundational and illustrates the causality behind each step. The Boc/Bzl protection scheme utilizes the acid-labile Boc group for temporary Nα-protection and more robust, benzyl-based groups for side-chain protection, which are cleaved with strong acids like HF.[12][13]

Materials:

-

Merrifield or MBHA resin

-

Boc-protected amino acids

-

Boc-Dap(X)-OH (where X is an orthogonal protecting group like Fmoc or Alloc)

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)

-

Reagents: Trifluoroacetic acid (TFA), Diisopropylethylamine (DIEA)

-

Coupling Agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole)

-

Kaiser Test Kit

Workflow:

1. Resin Preparation (Swelling)

-

Action: Place the resin in a reaction vessel and add DCM. Agitate gently for 30-60 minutes. Drain the solvent.

-

Rationale: Swelling the polystyrene resin is essential to expose the reactive sites within the polymer matrix, ensuring efficient diffusion of reagents and improving reaction kinetics for subsequent steps.

2. Nα-Boc Deprotection

-

Action:

-

Perform a brief pre-wash for 1-5 minutes, drain, and then add fresh 50% TFA/DCM.[14][15]

-

Agitate for 20-25 minutes to ensure complete removal of the Boc group.[14][15]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (1x), and DMF (5x) to remove residual acid and byproducts.[7][14]

-

Rationale: The Boc group is labile to moderate acid (TFA), while side-chain protecting groups remain intact.[13] The extensive washing is critical to remove all traces of TFA, which would otherwise protonate the amine and prevent the subsequent coupling reaction.

3. Neutralization

-

Action: Add a solution of 5-10% DIEA in DMF to the resin and agitate for 2 minutes. Repeat this step once. Wash with DMF (3x).

-

Rationale: After TFA treatment, the newly exposed N-terminal amine exists as a trifluoroacetate salt.[12][13] The non-nucleophilic base DIEA deprotonates this salt to regenerate the free amine, which is necessary for it to act as a nucleophile in the coupling step.

4. Amino Acid Coupling

-

Action:

-

In a separate vessel, pre-activate the next Boc-protected amino acid (2-4 equivalents) by dissolving it with HBTU/HOBt (2-4 equivalents) in DMF.

-

Add DIEA (4-6 equivalents) to the activation mixture and wait 2-5 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction for 1-2 hours at room temperature.[14]

-

Wash the resin with DMF and DCM.

-

-

Rationale: The coupling reagents (HBTU/HOBt) convert the carboxylic acid of the incoming amino acid into a highly reactive ester, making it susceptible to nucleophilic attack by the resin-bound free amine. DIEA is required to maintain a basic pH for the reaction.

5. Monitoring (Kaiser Test)

-

Action: Take a small sample of the resin beads and perform a qualitative Kaiser (ninhydrin) test.

-

Rationale: This test provides a self-validating checkpoint. A positive result (blue beads) indicates the presence of unreacted primary amines, meaning the coupling is incomplete. A negative result (yellow/clear beads) signifies successful and complete coupling.

6. Final Cleavage and Deprotection

-

Action: Once the peptide sequence is fully assembled, treat the peptide-resin with a strong acid cocktail, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), typically with scavengers like anisole or thioanisole.

-

Rationale: This final, harsh acidic step simultaneously cleaves the peptide from the resin support and removes the semi-permanent side-chain protecting groups.[14][16] Scavengers are crucial to "trap" the highly reactive carbocations generated during the cleavage of benzyl-based protecting groups, preventing side reactions with sensitive residues like Met or Trp.[15] The crude peptide is then precipitated, washed with cold diethyl ether, and purified, typically by RP-HPLC.

Workflow Visualization

The cyclical nature of Boc-SPPS is well-suited for visual representation, clarifying the relationship between the key stages of the synthesis.

Caption: The cyclical workflow of Boc Solid-Phase Peptide Synthesis (SPPS).

References

-

Synthesis of a Diaminopropanoic Acid-Based Nucleoamino Acid and Assembly of Cationic Nucleopeptides for Biomedical Applications. PubMed. [Link]

-

Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society. [Link]

-

Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications. ResearchGate. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

-

2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. MDPI. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Semantic Scholar. [Link]

-

Fmoc-D-Dap(Boc)-OH; CAS 198544-42-2. AAPPTec. [Link]

-

Fmoc-Dap(Boc)-OH, CAS 162558-25-0. AAPPTec. [Link]

-

N-alpha-tert-Butyloxycarbonyl-L-2,3-diaminopropionic acid suppliers. BuyersGuideChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. peptide.com [peptide.com]

- 4. 162558-25-0|Fmoc-Dap(Boc)-OH|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. peptide.com [peptide.com]

- 10. Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. peptide.com [peptide.com]

- 13. peptide.com [peptide.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chempep.com [chempep.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the IUPAC Nomenclature of Boc-Protected Diaminopropionic Acid: Principles and Applications for Researchers

This guide provides a comprehensive overview of the systematic IUPAC nomenclature for tert-butoxycarbonyl (Boc)-protected derivatives of 2,3-diaminopropionic acid (Dap). Designed for researchers, scientists, and professionals in drug development, this document elucidates the principles behind the nomenclature, its practical application to various isomers, and the experimental context in which these compounds are utilized. By grounding the discussion in established IUPAC recommendations and field-proven synthetic methodologies, this guide aims to foster precision in scientific communication and practice.

The Imperative of Precision: Understanding the Nomenclature Framework

In the fields of peptide chemistry and drug design, unambiguous communication is paramount. The structural complexity of non-canonical amino acids like 2,3-diaminopropionic acid, which contains two amino groups and a chiral center, necessitates a rigorous and systematic naming convention. The International Union of Pure and Applied Chemistry (IUPAC) provides this framework, ensuring that a given name corresponds to a single, unique chemical structure.

Foundational IUPAC Principles for Amino Acid Derivatives

The systematic naming of a substituted amino acid follows a logical hierarchy. According to IUPAC recommendations, the parent structure is the amino acid itself, and substituents are named as prefixes with locants indicating their position.[1][2] For diaminopropionic acid, the parent alkane is propanoic acid. The carbon atoms are numbered starting from the carboxyl carbon as C1.[1]

-

C1 : The carboxyl carbon (-COOH).

-

C2 : The alpha-carbon (α-carbon), to which the first amino group and the side chain are attached.

-

C3 : The beta-carbon (β-carbon), which is part of the side chain.

The amino groups are designated based on the carbon atom to which they are attached. The amino group on C2 is the α-amino group (or 2-amino), and the one on C3 is the β-amino group (or 3-amino). When a substituent is attached to one of these nitrogen atoms, the locant is specified as Nα (or N2) or Nβ (or N3), respectively.[2]

The Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, particularly in peptide synthesis.[3] Its systematic name is (2-methylpropan-2-yl)oxycarbonyl. In nomenclature, it is often expressed as tert-butoxycarbonyl.

Systematic Nomenclature of Boc-Protected Diaminopropionic Acid Isomers

Diaminopropionic acid is chiral at the α-carbon (C2). Therefore, it exists as two enantiomers: the L-form and the D-form, which must be specified in the IUPAC name using the stereochemical descriptors (S) and (R), respectively.[1]

The following sections detail the systematic IUPAC names for the various Boc-protected isomers of 2,3-diaminopropionic acid.

Mono-Protected Derivatives

Nα-Boc-Protected Diaminopropionic Acid

When the Boc group is on the α-amino group, it is treated as a substituent on the 2-amino position.

-

L-isomer: (2S)-2-{[( tert-butoxy)carbonyl]amino}-3-aminopropanoic acid

-

D-isomer: (2R)-2-{[( tert-butoxy)carbonyl]amino}-3-aminopropanoic acid[4]

Nβ-Boc-Protected Diaminopropionic Acid

When the Boc group protects the β-amino group, it is named as a substituent on the 3-amino position.

-

L-isomer: (2S)-2-amino-3-{[( tert-butoxy)carbonyl]amino}propanoic acid

-

D-isomer: (2R)-2-amino-3-{[( tert-butoxy)carbonyl]amino}propanoic acid

The logical relationship for determining the correct IUPAC name for mono-protected Dap is illustrated below.

Caption: Logical workflow for naming mono-Boc-protected Dap.

Di-Protected Derivatives

When both amino groups are protected by Boc groups, the name reflects both substitutions.

-

L-isomer: (2S)-2,3-bis{[( tert-butoxy)carbonyl]amino}propanoic acid

-

D-isomer: (2R)-2,3-bis{[( tert-butoxy)carbonyl]amino}propanoic acid

Orthogonally Protected Derivatives

In solid-phase peptide synthesis (SPPS), it is often necessary to use protecting groups that can be removed under different conditions. This is known as an orthogonal protection strategy.[5][6] For Dap, this typically involves protecting one amino group with Boc (acid-labile) and the other with Fmoc (9-fluorenylmethyloxycarbonyl, base-labile) or Cbz (benzyloxycarbonyl, removed by hydrogenolysis).

-

Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid: (2S)-3-{[( tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid[7]

-

Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid: (2S)-2-{[( tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

-

Nα-Boc-Nβ-Cbz-L-2,3-diaminopropionic acid: (2S)-3-{[(benzyloxy)carbonyl]amino}-2-{[( tert-butoxy)carbonyl]amino}propanoic acid[8]

A summary of the IUPAC names for various Boc-protected L-2,3-diaminopropionic acid derivatives is presented in the table below.

| Protection Scheme | Stereochemistry | Systematic IUPAC Name |

| Nα-Boc | L- / (S)- | (2S)-2-{[( tert-butoxy)carbonyl]amino}-3-aminopropanoic acid |

| Nβ-Boc | L- / (S)- | (2S)-2-amino-3-{[( tert-butoxy)carbonyl]amino}propanoic acid |

| Nα,Nβ-di-Boc | L- / (S)- | (2S)-2,3-bis{[( tert-butoxy)carbonyl]amino}propanoic acid |

| Nα-Fmoc-Nβ-Boc | L- / (S)- | (2S)-3-{[( tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

Field-Proven Insights: Synthesis and Application

The choice of protecting group strategy is dictated by the intended application. Orthogonally protected Dap derivatives are invaluable for synthesizing branched or cyclic peptides, or for post-synthesis modification of the side-chain amine.

Synthesis of Orthogonally Protected Diaminopropionic Acid

A common and efficient method for synthesizing orthogonally protected Dap is from a protected aspartic acid derivative via a Curtius rearrangement.[9][10] This reaction converts a carboxylic acid to an isocyanate, which can then be trapped with an alcohol to form a carbamate, effectively installing a protected amino group.[11][12] The causality behind this choice is that it allows for the stereospecific introduction of the β-amino group while retaining the α-carbon's configuration.

Caption: Workflow for the synthesis of orthogonally protected Dap.

Experimental Protocol: Synthesis of Nα-Boc-Nβ-Cbz-L-2,3-diaminopropionic acid methyl ester

This protocol is adapted from a reported efficient synthesis employing a Curtius rearrangement.[8]

-

Starting Material: Nα-Boc-L-aspartic acid β-methyl ester.

-

Acyl Azide Formation: To a solution of the starting material (1 equivalent) and triethylamine (TEA, 1.2 equivalents) in anhydrous toluene at 0 °C, add diphenylphosphoryl azide (DPPA, 1.1 equivalents) dropwise.

-

Curtius Rearrangement: After stirring at 0 °C for 2 hours, the reaction mixture is heated to 80 °C. The progress of the rearrangement is monitored by the evolution of N2 gas.

-

Isocyanate Trapping: Once the rearrangement is complete, benzyl alcohol (1.5 equivalents) is added to the reaction mixture, which is then stirred at 80 °C for 12 hours to trap the isocyanate intermediate, forming the Cbz-protected β-amino group.

-

Work-up and Purification: The reaction mixture is cooled, washed sequentially with saturated NaHCO3 solution and brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired Nα-Boc-Nβ-Cbz-L-2,3-diaminopropionic acid methyl ester.

Application in Solid-Phase Peptide Synthesis (SPPS)

The use of an orthogonally protected Dap derivative, such as Nα-Fmoc-Nβ-Boc-L-Dap-OH, allows for the selective deprotection of the β-amino group on the solid support for side-chain modification, while the peptide chain is elongated using standard Fmoc-based SPPS.[5]

Experimental Protocol: Incorporation of an Fmoc-Dap(Boc)-OH residue in Fmoc-SPPS

-

Resin Preparation: Start with a resin-bound peptide with a free N-terminal amine (e.g., after Fmoc deprotection with 20% piperidine in DMF).

-

Activation: In a separate vessel, pre-activate Nα-Fmoc-Nβ-Boc-L-Dap-OH (3 equivalents relative to resin loading) with a coupling agent like HBTU (2.9 equivalents) and an additive such as HOBt (3 equivalents) in DMF. Add a base, typically diisopropylethylamine (DIEA, 6 equivalents), to initiate activation.[13]

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Monitoring: The completion of the coupling reaction is verified using a qualitative method like the Kaiser test. A negative result (yellow beads) indicates that all free amines have reacted.[13]

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The peptide is now ready for the next cycle of deprotection and coupling.

This self-validating system, with the Kaiser test checkpoint, ensures high fidelity in peptide synthesis. The choice of an orthogonal pair like Fmoc/Boc is causal to achieving selective side-chain manipulation, a cornerstone of modern peptide chemistry.

Conclusion

A precise understanding and application of IUPAC nomenclature are fundamental to scientific rigor in chemical and pharmaceutical research. This guide has systematically deconstructed the naming conventions for Boc-protected diaminopropionic acid, grounding the principles in authoritative IUPAC rules. By integrating this with field-proven synthetic protocols and explaining the causality behind strategic choices in peptide synthesis, we provide researchers with a comprehensive resource. Adherence to these standards ensures clarity, reproducibility, and the advancement of complex molecular design and development.

References

-

BenchChem (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.

-

Fisher Scientific. N(alpha)-Boc-D-2,3-diaminopropionic acid, 97%.

-

Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213–215.

-

The Organic Chemistry Tutor (2022). Boc Deprotection Mechanism. YouTube.

-

Moss, G. P. (1983). Nomenclature and Symbolism for Amino Acids and Peptides (Recommendations 1983). IUPAC-IUB Joint Commission on Biochemical Nomenclature (JCBN).

-

Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. PubMed.

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. tert-Butyl Carbamate (BOC) Deprotection.

-

Fisher Scientific. Amine Protection / Deprotection.

-

IUPAC. (1984). Nomenclature and Symbolism for Amino Acids and Peptides. Pure and Applied Chemistry, 56(5), 595-624.

-

Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. ResearchGate.

-

BenchChem (2025). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS).

-

Teng, H., et al. (2006). Facile Way to Synthesize Nα‐Boc‐Nβ‐Cbz‐2,3‐ Diaminopropionic Acid Derivatives via 5‐Oxazolidinone. Synthetic Communications, 36(24).

-

BenchChem (2025). An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications.

-